molecular formula C4H8N2O B1320322 Tetrahydropyrimidin-4(1H)-one CAS No. 10167-09-6

Tetrahydropyrimidin-4(1H)-one

Cat. No. B1320322
CAS RN: 10167-09-6
M. Wt: 100.12 g/mol
InChI Key: HABIAKDIZVCTLU-UHFFFAOYSA-N
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Description

Tetrahydropyrimidin-4(1H)-one derivatives are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antibacterial, antifungal, and antidiabetic properties. These compounds are characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3, with a ketone functionality at position 4. The structural diversity within this class of compounds is achieved through various synthetic strategies and the introduction of different substituents, which can significantly influence their biological activity and physical properties .

Synthesis Analysis

The synthesis of tetrahydropyrimidin-4(1H)-one derivatives can be accomplished through several methods. One approach involves the base-catalyzed reactions of nucleophilic reagents with carbodiimides, which are obtained by the aza-Wittig reaction of iminophosphorane with aromatic isocyanates. This method has been used to synthesize heterocyclic tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives . Another synthetic route is the Biginelli reaction, which has been modified to use vicinal diols, ethyl acetoacetate, and urea in the presence of lead tetraacetate to produce 3,4-dihydropyrimidin-2(1H)-one derivatives . Additionally, pyridinium triflate has been employed as a catalyst under microwave conditions to synthesize 3,4-dihydropyrimidin-2(1H)-ones, demonstrating the versatility of synthetic methods available for these compounds .

Molecular Structure Analysis

The molecular structure and conformation of tetrahydropyrimidin-4(1H)-one derivatives are influenced by the nature of the substituents and the synthetic pathways employed. Crystal structure determination has been used to understand the influence of structural modifications on the overall geometry of these molecules. In some cases, 3D supramolecular architectures are formed in the crystals through self-assembly via stacking interactions and various hydrogen bonds . The stereoselective synthesis of 1,3-syn- and -anti-tetrahydropyrimidinones has also been reported, showcasing the ability to control the stereochemistry of these compounds through substrate-controlled cyclization reactions .

Chemical Reactions Analysis

Tetrahydropyrimidin-4(1H)-one derivatives can undergo a variety of chemical reactions, which are essential for further functionalization and diversification. For instance, acid hydrolysis of diaminopyrido[2,3-d]pyrimidines can yield oxopyrido[2,3-d]pyrimidines, while cyclization of Michael adducts with guanidine affords amino-oxopyrido[2,3-d]pyrimidines . These reactions demonstrate the reactivity of the pyrimidinone core and its potential for generating a wide array of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidin-4(1H)-one derivatives are closely related to their molecular structures. The introduction of various substituents can alter properties such as solubility, melting point, and stability. Spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry are commonly used to characterize these compounds and confirm their structural assignments . The ability to fine-tune the physical and chemical properties of these derivatives through synthetic modifications is crucial for their development as therapeutic agents.

Scientific Research Applications

Synthesis and Chemical Properties

Tetrahydropyrimidin-4(1H)-one and its derivatives are central to various synthesis processes, particularly in green chemistry. Kęciek et al. (2020) explored environmentally friendly conditions for synthesizing 3,4-dihydropyrimidin-2(1H)-ones, highlighting their therapeutic and pharmacological properties and their role as intermediates in pharmaceutical chemistry (Kęciek et al., 2020). Additionally, Fisyuk (2012) classified information relating to the synthesis of tetrahydropyrimidin-2(1H)-ones, emphasizing their importance in cascade cyclization of substituted N-(3-oxoalkyl)ureas and thioureas (Fisyuk, 2012).

Biological and Pharmacological Activities

Liu et al. (2019) demonstrated that 3,4-dihydropyrimidin-2(1H)-one compounds (DHPMs) exhibit significant biological activities. They found that specific structural modifications in DHPMs could enhance their anti-proliferative potency against tumors, suggesting potential in anticancer drug design (Liu et al., 2019). Bhosale et al. (2021) alsoreviewed the synthesis, characterization, and pharmacological activities of Tetrahydropyrimidine-2-one derivatives, noting their low toxicity and potential in various pharmaceutical applications. These derivatives serve as intermediates in the manufacture of numerous pharmaceuticals and have shown promise in antibacterial, cytotoxic, antifungal, and anti-inflammatory activities (Bhosale, Sarvanan, & Dighe, 2021).

Chemical Reactions and Synthesis Techniques

Ahmed et al. (2009) developed a modified Biginelli cyclocondensation reaction to synthesize various derivatives of 3,4-dihydropyrimidin-2(1H)-one, highlighting the efficiency of this process (Ahmed, Khan, Habibullah, & Keshari, 2009). Singh et al. (2009) explored the selective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones, demonstrating the synthesis's versatility and its potential for creating diverse derivatives with varied biological activities (Singh et al., 2009).

Structural Analysis and Modification

Memarian and Sanchooli (2016) focused on the structural analysis of Tetrahydropyrimidinone derivatives, examining their electron density and oxidative behavior, which are crucial for their pharmaceutical applications (Memarian & Sanchooli, 2016).

Future Directions

Tetrahydropyrimidin-4(1H)-one and its derivatives have shown potential in various areas of research. For instance, phenyl ureas derived from 4-oxotetrahydropyrimidine have shown potential as novel capsid assembly modulators of hepatitis B virus . These compounds may serve as leads for future developments of novel antivirals against HBV .

properties

IUPAC Name

1,3-diazinan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c7-4-1-2-5-3-6-4/h5H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABIAKDIZVCTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601987
Record name Tetrahydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydropyrimidin-4(1H)-one

CAS RN

10167-09-6
Record name Tetrahydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Himottu, K Pihlaja, G Stájer… - Organic mass …, 1991 - Wiley Online Library
The mass spectra of four cycloalkane/ene cis‐ and trans‐condensed 2‐thioxo‐2,3,5,6‐tetrahydropyrimidin‐4(1H)‐ones and the corresponding cycloalkane/ene cis‐ and trans‐…
Number of citations: 5 onlinelibrary.wiley.com
H Hakkou, JJV Eynde, J Hamelin, JP Bazureau - Tetrahedron, 2004 - Elsevier
An ionic liquid phase organic synthesis (IoLiPOS) has been developed for the preparation of 2-thioxo tetrahydropyrimidin-4(1H)-ones. Treatment of the starting poly(ethyleneglycol)ionic …
Number of citations: 102 www.sciencedirect.com
CS Yao, HB Song, YQ Zhu, Y Gao, FZ Hu… - … Section E: Structure …, 2004 - scripts.iucr.org
(IUCr) 3-Phenethyl-2-thioxo-2,3,5,6-tetrahydropyrimidin-4(1H)-one Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 3 scripts.iucr.org
T Yoshinari, F Gessier, C Noti, AK Beck… - Helvetica Chimica …, 2011 - Wiley Online Library
The preparation of (2S,3S)‐ and (2R,3S)‐2‐fluoro and of (3S)‐2,2‐difluoro‐3‐amino carboxylic acid derivatives, 1–3, from alanine, valine, leucine, threonine, and β 3 h‐alanine (…
Number of citations: 29 onlinelibrary.wiley.com
H Jiang, CX Yu, SJ Tu, XS Wang… - … Section E: Structure …, 2007 - scripts.iucr.org
(IUCr) 3-[(6-Chloropyridin-3-yl)methyl]-2-thioxo-2,3,5,6-tetrahydropyrimidin-4(1H)-one Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 2 scripts.iucr.org
Y Xu, ZJ Guo, N Wu - Fitoterapia, 2010 - Elsevier
Two new amide alkaloids, named 3-isopropyl-tetrahydropyrrolo [1,2-a] pyrimidine-2,4(1H,3H)-dione (1) and 1-acetyl-2,3,6-triisopropyl-tetrahydropyrimidin-4(1H)-one (2), were isolated …
Number of citations: 18 www.sciencedirect.com
CS Yao, HB Song, YQ Zhu, Y Gao, FZ Hu… - … Section E: Structure …, 2004 - scripts.iucr.org
(IUCr) 3-(4-Fluorobenzyl)-2-thioxo-3,4,5,6-tetrahydropyrimidin-4(1H)-one Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 4 scripts.iucr.org
CX Yu, CS Yao, SJ Tu, XS Wang… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title molecule, C11H11FN2OS, conformational disorder is observed in the tetrahydropyrimidine ring and both components adopt half-chair conformations. In the crystal structure, …
Number of citations: 4 scripts.iucr.org
J Zhang, K Wu, M Wang, J Jiang, A Zhang - Tetrahedron, 2011 - Elsevier
FeCl 3 ·6H 2 O-promoted skeleton-rearrangement of 1-substituted-3-benzazepines was further exploited. Both 1-aryl- and 1-alkyl- or 1-alkenyl-benzazepines underwent this reaction …
Number of citations: 2 www.sciencedirect.com
N Hwang, H Ban, J Chen, J Ma, H Liu, P Lam… - Medicinal Chemistry …, 2021 - Springer
We report herein the synthesis and evaluation of phenyl ureas derived from 4-oxotetrahydropyrimidine as novel capsid assembly modulators of hepatitis B virus (HBV). Among the …
Number of citations: 7 link.springer.com

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